

Application Note: Quantitative Analysis of 4-Chloro-2-ethoxy-1-methylbenzene

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Compound of Interest

Compound Name: 4-Chloro-2-ethoxy-1-methylbenzene

Cat. No.: B15380384

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Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of **4-Chloro-2-ethoxy-1-methylbenzene** (CEMB), a compound of interest in pharmaceutical process control and environmental monitoring. We present two primary, validated analytical techniques: a high-resolution Gas Chromatography (GC) method suitable for volatile analysis and a versatile High-Performance Liquid Chromatography (HPLC) method for non-volatile or complex matrices. This document provides experienced researchers, scientists, and drug development professionals with detailed, step-by-step protocols, instrument conditions, and method validation frameworks grounded in the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to empower analysts in adapting these methods to their specific applications.

Introduction: The Analytical Imperative for 4-Chloro-2-ethoxy-1-methylbenzene

4-Chloro-2-ethoxy-1-methylbenzene (CAS No. 1480442-62-3) is an aromatic organic compound whose presence, even at trace levels, can be critical.^[1] In pharmaceutical

manufacturing, it may arise as a process-related impurity or a degradation product, necessitating strict control to ensure the safety and efficacy of the final drug product. Consequently, the development of sensitive, specific, and reliable analytical methods for its quantification is not merely a procedural step but a cornerstone of quality assurance.

The selection of an appropriate analytical technique is contingent upon the sample matrix, the expected concentration range of the analyte, and the available instrumentation. This guide focuses on two gold-standard techniques in chemical analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods offer excellent performance, but their principles of separation and detection differ, making them suitable for different analytical challenges. This note will explore the rationale for method selection and provide detailed protocols to ensure trustworthy and reproducible results.^{[2][3][4]}

Method 1: Quantification by Gas Chromatography (GC)

Principle: Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like **4-Chloro-2-ethoxy-1-methylbenzene**. The compound is volatilized in a heated injector and separated from other components as it travels through a capillary column, propelled by an inert carrier gas. The choice of detector—Flame Ionization Detector (FID) for general-purpose quantification or Mass Spectrometry (MS) for definitive identification and enhanced sensitivity—is critical. MS detection is particularly powerful for confirming the identity of the analyte in complex matrices.^[5]

Experimental Protocol: GC-MS/FID

This protocol is designed for the quantification of CEMB in a liquid sample matrix, such as a reaction mixture or wastewater.

2.1.1. Sample Preparation: Liquid-Liquid Extraction

The objective of this step is to isolate CEMB from the sample matrix and concentrate it into a clean solvent suitable for GC injection. This minimizes matrix interference and enhances sensitivity.^{[6][7]}

- **Sample Collection:** Collect 10 mL of the liquid sample into a 50 mL screw-cap glass tube.

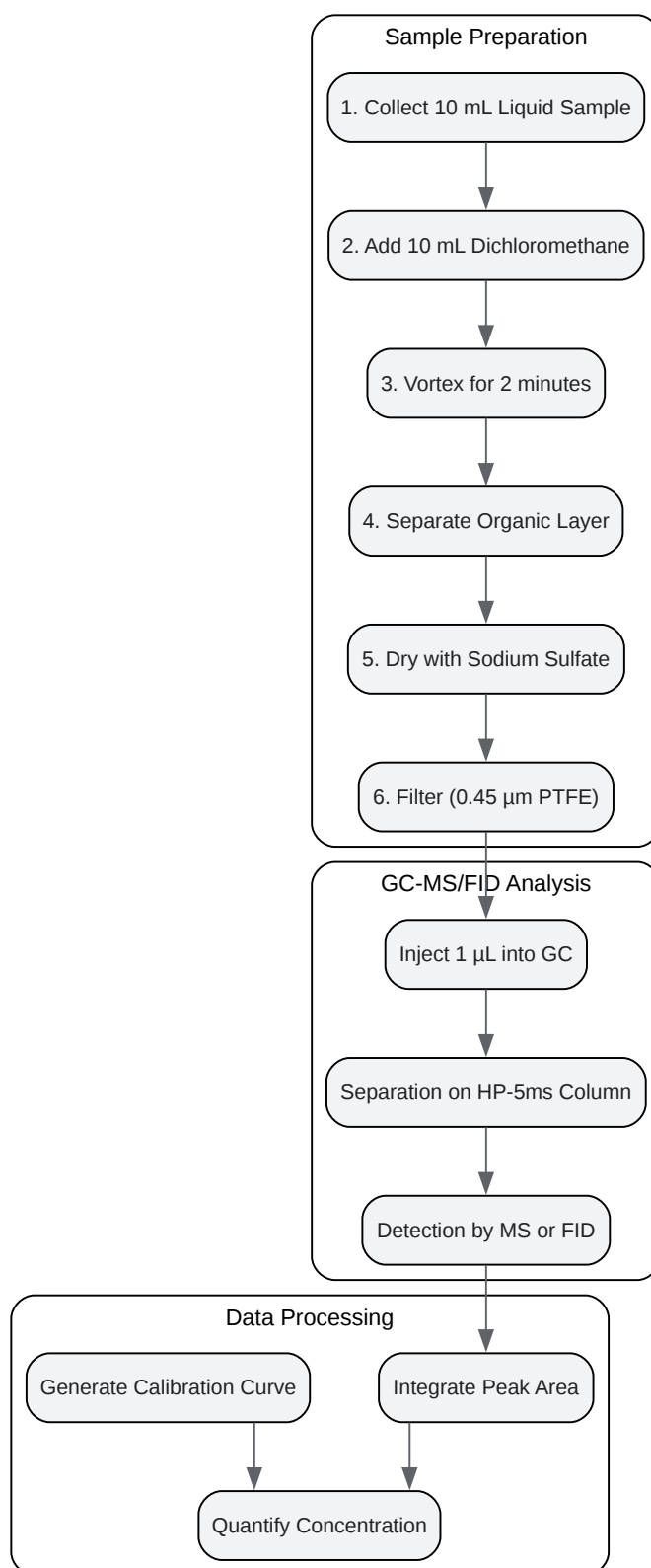
- **Solvent Addition:** Add 10 mL of a high-purity extraction solvent, such as dichloromethane or hexane. Dichloromethane is often effective for a broad range of semi-polar to non-polar analytes.[8][9]
- **Extraction:** Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
- **Phase Separation:** Allow the layers to separate for 10 minutes. If an emulsion forms, the sample can be centrifuged at 2000 rpm for 5 minutes.
- **Collection of Organic Layer:** Carefully transfer the lower organic layer (dichloromethane) using a glass pipette to a clean vial.
- **Drying:** Add a small amount of anhydrous sodium sulfate to the extracted solvent to remove any residual water, which can interfere with the GC analysis.[7]
- **Filtration:** Filter the dried extract through a 0.45 μm PTFE syringe filter into a 2 mL autosampler vial for analysis. This step is crucial to prevent particulate matter from entering the GC system.[6]

GC Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is recommended for its excellent separation of aromatic compounds.[8][9]

Parameter	Condition	Rationale
GC System	Agilent 7890A or equivalent with FID or Mass Spectrometer	Industry-standard instrumentation for reliable performance.
Column	HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness	Provides excellent resolution for a wide range of semi-volatile organic compounds.
Injector	Splitless Mode, 250 °C	Splitless injection maximizes the transfer of the analyte onto the column, essential for trace analysis.
Carrier Gas	Helium, Constant Flow at 1.0 mL/min	Inert carrier gas providing good efficiency.
Oven Program	Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)	The temperature program is designed to separate the analyte from solvent and other potential impurities.
Injection Volume	1 µL	A standard volume for capillary GC.
FID Detector	300 °C, H ₂ Flow: 30 mL/min, Air Flow: 300 mL/min	Standard conditions for a flame ionization detector.
MS Detector	Transfer Line: 280 °C, Ion Source: 230 °C, EI: 70 eV, Scan Range: 50-350 m/z	Standard conditions for electron ionization mass spectrometry.

Workflow Diagram: GC Analysis



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Caption: Workflow for the quantification of CEMB by GC.

Method Validation Framework (ICH Q2(R2))

All analytical methods must be validated to ensure they are fit for purpose.[2][4] The following table summarizes typical validation parameters and acceptance criteria for this GC method.

Parameter	Acceptance Criterion	Hypothetical Result
Specificity	No interference at the retention time of the analyte.	Peak is spectrally pure (MS) and resolved from placebo peaks.
Linearity (r^2)	≥ 0.995 over the range	0.999
Range	1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$	Validated
Accuracy (% Recovery)	90.0% - 110.0%	98.5% - 102.3%
Precision (% RSD)	$\leq 2.0\%$	1.2%
Limit of Detection (LOD)	Signal-to-Noise ≥ 3	0.3 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise ≥ 10	1.0 $\mu\text{g/mL}$

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that is highly suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For CEMB, a reversed-phase HPLC (RP-HPLC) method is preferred. In this mode, the analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Detection is typically achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance.

Experimental Protocol: HPLC-UV

This protocol is designed for the quantification of CEMB in a sample that is soluble in an organic solvent, such as a drug substance or a formulated product.

3.1.1. Sample Preparation: Dilution and Filtration

For many samples, a simple "dilute and shoot" approach is sufficient. The primary goal is to dissolve the sample in a solvent compatible with the mobile phase and filter it to remove particulates.[10]

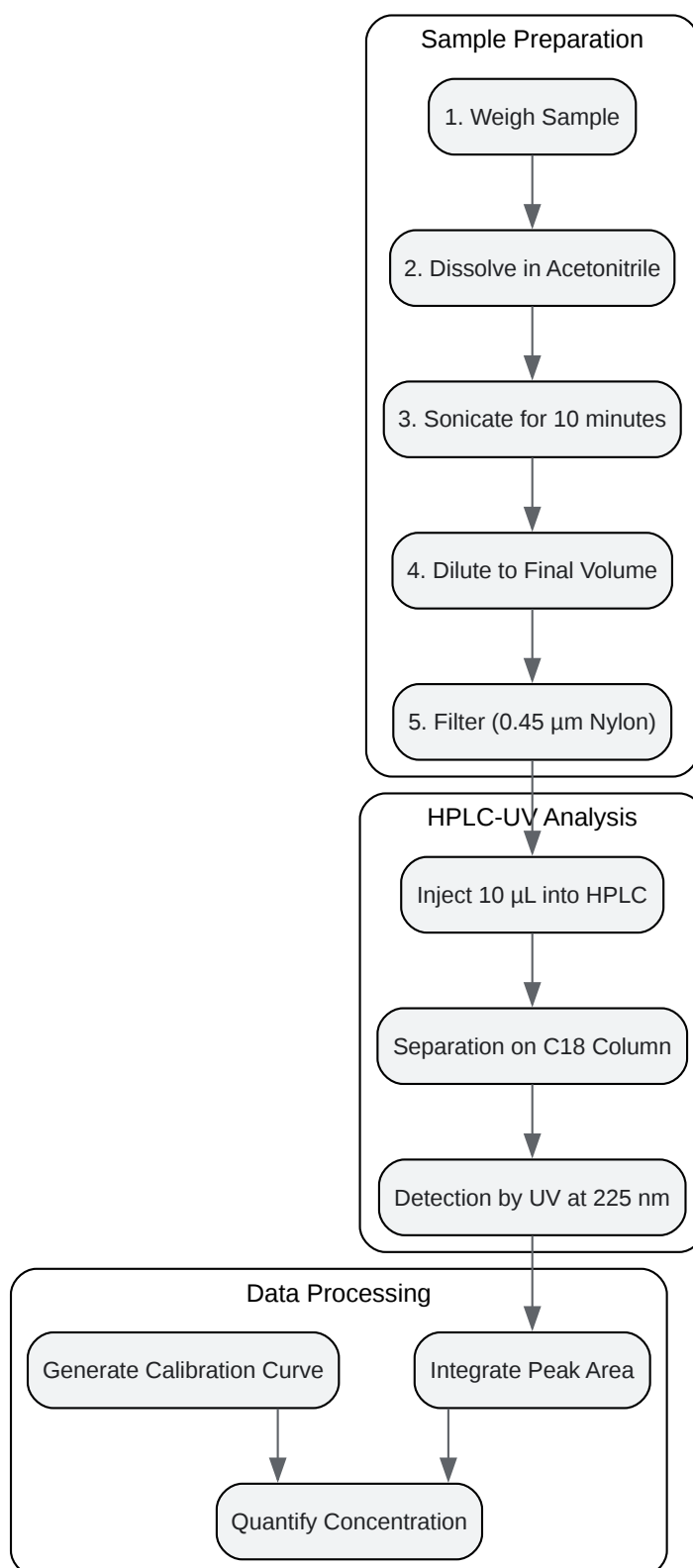
- **Standard Preparation:** Accurately weigh approximately 10 mg of **4-Chloro-2-ethoxy-1-methylbenzene** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 100 µg/mL stock solution. Prepare calibration standards by serial dilution.
- **Sample Preparation:** Accurately weigh a portion of the sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask.
- **Dissolution:** Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
- **Dilution:** Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix well.
- **Filtration:** Filter an aliquot of the solution through a 0.45 µm nylon syringe filter into a 2 mL autosampler vial. Discard the first few drops of the filtrate.[6][11]

HPLC Instrumentation and Conditions

A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for aromatic compounds like CEMB.[8][10]

Parameter	Condition	Rationale
HPLC System	Agilent 1260 Infinity II or equivalent with UV Detector	A reliable and widely used system for routine analysis.
Column	C18, 150 mm x 4.6 mm, 5 μ m particle size	Provides a good balance of efficiency, resolution, and backpressure.
Mobile Phase	Acetonitrile:Water (70:30, v/v)	An isocratic mobile phase that provides adequate retention and elution of the analyte.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant temperature ensures reproducible retention times.
Injection Volume	10 μ L	A typical injection volume for HPLC analysis.
Detection	UV at 225 nm	This wavelength is chosen based on the UV absorbance maximum of the analyte for optimal sensitivity.

Workflow Diagram: HPLC Analysis



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Caption: Workflow for the quantification of CEMB by HPLC.

Method Validation Framework (ICH Q2(R2))

The HPLC method must also be validated to demonstrate its suitability.^[12]

Parameter	Acceptance Criterion	Hypothetical Result
Specificity	Analyte peak is resolved from impurities and excipients (Resolution > 2.0).	Resolution of 3.5 from the nearest peak.
Linearity (r ²)	≥ 0.995 over the range	0.998
Range	0.5 µg/mL to 80 µg/mL	Validated
Accuracy (% Recovery)	95.0% - 105.0%	97.2% - 103.1%
Precision (% RSD)	≤ 2.0%	1.5%
Limit of Detection (LOD)	Signal-to-Noise ≥ 3	0.15 µg/mL
Limit of Quantification (LOQ)	Signal-to-Noise ≥ 10	0.5 µg/mL

Conclusion and Method Selection

Both the GC and HPLC methods presented provide reliable and robust approaches for the quantification of **4-Chloro-2-ethoxy-1-methylbenzene**.

- Choose the GC method for its high specificity (when coupled with MS) and its suitability for volatile analytes in various matrices. It is often the preferred method for trace-level impurity analysis in raw materials and environmental samples.
- Choose the HPLC method for its versatility, ease of sample preparation for soluble samples, and its applicability to non-volatile matrices or when thermal degradation of the analyte is a concern. It is frequently employed in quality control labs for the analysis of finished pharmaceutical products.

The final choice of method should be based on a thorough evaluation of the sample characteristics, the required level of sensitivity and selectivity, and the available laboratory resources. Regardless of the method chosen, a comprehensive validation according to ICH guidelines is mandatory to ensure data integrity and regulatory compliance.^{[2][4]}

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